molecular formula C15H11F4N3O4 B4118305 N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea

N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea

Cat. No.: B4118305
M. Wt: 373.26 g/mol
InChI Key: UGYZWASCCJHLGW-UHFFFAOYSA-N
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Description

N-[2-fluoro-5-(trifluoromethyl)phenyl]-N’-(2-methoxy-4-nitrophenyl)urea is a synthetic organic compound characterized by the presence of fluorine, trifluoromethyl, methoxy, and nitro functional groups

Properties

IUPAC Name

1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(2-methoxy-4-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F4N3O4/c1-26-13-7-9(22(24)25)3-5-11(13)20-14(23)21-12-6-8(15(17,18)19)2-4-10(12)16/h2-7H,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYZWASCCJHLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F4N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-fluoro-5-(trifluoromethyl)phenyl]-N’-(2-methoxy-4-nitrophenyl)urea typically involves the reaction of 2-fluoro-5-(trifluoromethyl)phenyl isocyanate with 2-methoxy-4-nitroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-fluoro-5-(trifluoromethyl)phenyl]-N’-(2-methoxy-4-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-fluoro-5-(trifluoromethyl)phenyl]-N’-(2-methoxy-4-nitrophenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-fluoro-5-(trifluoromethyl)phenyl]-N’-(2-methoxy-4-nitrophenyl)urea involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluoro-5-(trifluoromethyl)phenyl)-N’-(4-nitrophenyl)urea
  • N-(2-fluoro-5-(trifluoromethyl)phenyl)-N’-(2-methoxyphenyl)urea
  • N-(2-fluoro-5-(trifluoromethyl)phenyl)-N’-(2-nitrophenyl)urea

Uniqueness

N-[2-fluoro-5-(trifluoromethyl)phenyl]-N’-(2-methoxy-4-nitrophenyl)urea is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both methoxy and nitro groups on the phenyl ring, along with the trifluoromethyl group, makes it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea
Reactant of Route 2
Reactant of Route 2
N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea

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